5-Hydroxypyrimidin-4(3H)-one hydrochloride chemical properties
5-Hydroxypyrimidin-4(3H)-one hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxypyrimidin-4(3H)-one Hydrochloride
Introduction
5-Hydroxypyrimidin-4(3H)-one hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidinone, this molecule serves as a versatile synthetic intermediate for the creation of more complex molecules with potential therapeutic applications. The pyrimidinone core is a key pharmacophore found in a variety of biologically active compounds, including antiviral and antitumor agents. The inherent chemical properties of this scaffold, particularly its tautomeric nature and sites of reactivity, make a thorough understanding of its characteristics essential for its effective use in research.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of 5-Hydroxypyrimidin-4(3H)-one hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the reliable and effective use of this compound in the laboratory.
Molecular Identity and Physicochemical Properties
Structure and Tautomerism
A critical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the aromatic hydroxy form (pyrimidin-4-ol) and the non-aromatic keto form (pyrimidin-4(3H)-one). For most substituted 4-hydroxypyrimidines, the keto tautomer is the predominant and more stable form, particularly in the solid state. This preference is driven by the greater stability of the amide resonance within the pyrimidinone ring. The hydrochloride salt form further stabilizes the keto tautomer by protonating one of the ring nitrogens, enhancing the molecule's solubility in polar solvents.
Caption: Tautomeric equilibrium of 5-hydroxypyrimidine.
Detailed Synthesis Protocol
Part A: Synthesis of 5-Hydroxypyrimidine (Free Base) [1]
-
Rationale: This protocol utilizes a nucleophilic aromatic substitution reaction where hydroxide acts as the nucleophile to displace the methoxy group. The high temperature is necessary to overcome the activation energy for this reaction on an electron-rich aromatic system.
-
Reaction Setup: In a sealed pressure tube, combine 5-methoxypyrimidine (e.g., 3.0 g, 27.2 mmol) and powdered potassium hydroxide (e.g., 9.0 g, 136 mmol, 5 equivalents) in methanol (50 mL).
-
Heating: Seal the tube tightly and heat the mixture at 150 °C overnight in a protected oil bath or heating block.
-
Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by the dropwise addition of glacial acetic acid until the pH is approximately 7.
-
Solvent Removal: Concentrate the neutralized mixture under reduced pressure to obtain a solid residue.
-
Extraction: Grind the residue with hot acetonitrile (2 x 100 mL). Combine the acetonitrile extracts and concentrate under reduced pressure.
-
Purification: The resulting solid can be further purified by grinding with hot ethyl acetate to remove more soluble impurities. For high purity, perform flash chromatography on silica gel using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v).
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 5-hydroxypyrimidine as an off-white solid.
Part B: Conversion to Hydrochloride Salt
-
Rationale: This is a standard acid-base reaction. The free base, containing a basic nitrogen atom, is protonated by HCl to form the water-soluble hydrochloride salt. Using a non-aqueous solvent like diethyl ether or isopropanol allows the salt to precipitate upon formation.
-
Dissolution: Dissolve the purified 5-hydroxypyrimidine free base in a minimal amount of anhydrous methanol or ethanol.
-
Acidification: To the stirred solution, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 1.0 M) or isopropanol (e.g., 1.25 M) until precipitation is complete. A slight excess (1.1 equivalents) of HCl is typically used.
-
Precipitation and Isolation: Stir the resulting slurry at room temperature for 1-2 hours, or cool to 0-4 °C to maximize precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove any unreacted starting material or excess acid.
-
Drying: Dry the solid under vacuum at a moderate temperature (e.g., 40-50 °C) to yield 5-Hydroxypyrimidin-4(3H)-one hydrochloride.
Spectroscopic and Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, structure, and purity of the synthesized compound.
Analytical Workflow
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key information about the electronic environment of the protons on the pyrimidine ring.
-
Solvent Choice: DMSO-d₆ is an excellent choice as it dissolves the hydrochloride salt and allows for the observation of exchangeable N-H and O-H protons.
-
Expected Chemical Shifts (in DMSO-d₆):
-
Free Base (5-hydroxypyrimidine): δ ~10.45 (br s, 1H, OH), δ ~8.67 (s, 1H, H-2), δ ~8.34 (s, 2H, H-4, H-6). [1] * Hydrochloride Salt (Predicted): Protonation of a ring nitrogen will cause a downfield shift of the adjacent ring protons. The spectrum is expected to show two distinct signals for the aromatic protons. The N-H proton of the pyrimidinone and the protonated nitrogen will likely appear as broad signals.
-
H-2 and H-6: ~ δ 8.5-9.0 ppm (distinct signals).
-
N-H (amide): ~ δ 12-13 ppm (broad).
-
OH: ~ δ 10-11 ppm (broad).
-
N⁺-H (hydrochloride): ~ δ 13-15 ppm (very broad).
-
-
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by vibrations from the carbonyl, hydroxyl, and amine groups.
-
Expected Absorption Bands:
-
~3200-3500 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group, likely showing extensive hydrogen bonding. [2] * ~3100-3300 cm⁻¹: N-H stretching from the pyrimidinone ring and the protonated nitrogen.
-
~1650-1700 cm⁻¹ (strong): C=O stretching (amide carbonyl) is a characteristic and strong peak for the pyrimidinone tautomer. [2] * ~1550-1640 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.
-
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is ideal for this polar, pre-charged molecule.
-
Expected Ion: The mass spectrum should show a prominent peak for the cationic free base [M+H]⁺.
-
Calculated m/z:
-
Molecular Formula of Free Base: C₄H₄N₂O₂
-
Exact Mass of Free Base: 112.03 Da
-
Expected [M+H]⁺: 113.04 m/z
-
-
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is typically employed.
-
Example Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Purity Assessment: Purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.
-
Chemical Reactivity and Stability
Reactivity Profile
The 5-Hydroxypyrimidin-4(3H)-one scaffold has several sites of potential reactivity:
-
Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation under appropriate basic conditions.
-
Ring Nitrogens: The unprotonated ring nitrogen is nucleophilic and can be a site for alkylation.
-
Ring Carbons: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although this is less common without strong activating or leaving groups.
Stability and Storage Recommendations
Hydrochloride salts of heterocyclic compounds are generally more stable and less hygroscopic than their free base counterparts. [3]However, proper storage is crucial to maintain long-term integrity.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C. Short-term: 2-8°C. | Low temperatures slow down potential degradation pathways. [4] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). | Protects from moisture and atmospheric oxygen, which can cause degradation. [4] |
| Light | Store in an amber vial or in the dark. | Protects from light-induced degradation, common in aromatic systems. [5] |
| Handling | Handle in a well-ventilated area or fume hood. Use appropriate personal protective equipment (gloves, safety glasses). | The compound is expected to be an irritant. [6] |
Applications in Research and Drug Development
The 5-Hydroxypyrimidin-4(3H)-one core is a valuable building block in medicinal chemistry. Its structural similarity to nucleic acid bases makes it a prime candidate for derivatization into compounds that can interact with biological macromolecules. Pyrimidine derivatives are known to act as inhibitors of various enzymes, such as kinases and hydroxylases, by mimicking the natural substrates. The strategic placement of the hydroxyl group provides a handle for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Conclusion
This technical guide has detailed the essential chemical properties, synthesis, and characterization of 5-Hydroxypyrimidin-4(3H)-one hydrochloride. By understanding its predominant tautomeric form, leveraging robust synthetic and analytical protocols, and adhering to proper storage conditions, researchers can confidently utilize this compound as a key intermediate in their discovery programs. The insights and methodologies presented herein are intended to provide a solid foundation for the successful application of this versatile chemical building block.
References
-
PubChem. (n.d.). 4-Hydroxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2021). US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
-
CAS Common Chemistry. (n.d.). 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1). Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 5-Hydroxypyrimidine (HMDB0246813). Retrieved from [Link]
-
PubChem. (n.d.). Pyrimidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 5H-B[6]enzopyrano[4,3-d]pyrimidine-5-one. Retrieved from [Link]
- Google Patents. (2021). CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof.
Sources
- 1. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof - Google Patents [patents.google.com]
- 6. 4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem [pubchem.ncbi.nlm.nih.gov]
